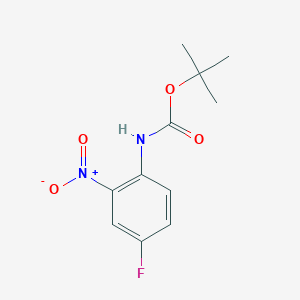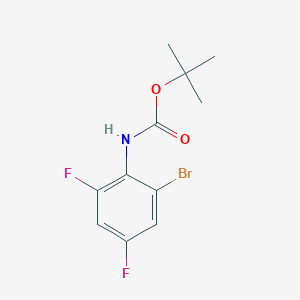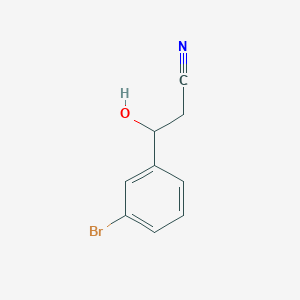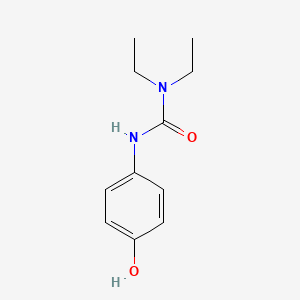![molecular formula C8H8F3NS B7938963 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline](/img/structure/B7938963.png)
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline is a chemical compound characterized by the presence of a trifluoroethyl group attached to an aniline moiety through a sulfur atom
Synthetic Routes and Reaction Conditions:
Direct Sulfurization: One common method involves the direct sulfuration of 2,2,2-trifluoroethanol with aniline under controlled conditions. This reaction typically requires a catalyst such as palladium or platinum and is conducted under an inert atmosphere to prevent oxidation.
Thiol-ene Reaction: Another approach is the thiol-ene reaction, where 2,2,2-trifluoroethanol is first converted to its corresponding thiol derivative, which is then reacted with aniline.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process, where raw materials are added in specific quantities and the reaction is monitored to ensure product quality.
Continuous Flow Process: Some manufacturers may employ a continuous flow process to enhance efficiency and scalability. This method involves the continuous addition of reactants and the continuous removal of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form various oxidized products, such as sulfones or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as alkyl halides and amines are often used in substitution reactions.
Major Products Formed:
Oxidation Products: Sulfones and sulfoxides are common oxidation products.
Reduction Products: Reduced amines are typically formed during reduction reactions.
Substitution Products: Various substituted anilines can be synthesized through nucleophilic substitution reactions.
科学研究应用
3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline has several applications in scientific research:
Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting central nervous system disorders.
Materials Science: It is utilized in the creation of advanced materials with unique properties, such as high thermal stability and chemical resistance.
作用机制
The mechanism by which 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethyl group enhances the compound's lipophilicity, allowing it to cross cell membranes more easily.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.
Receptors: It can bind to receptors in the central nervous system, influencing neurotransmitter release and signaling.
相似化合物的比较
2,2,2-Trifluoroethanol: This compound is structurally similar but lacks the aniline moiety.
3-(Trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a trifluoroethyl group.
Uniqueness:
Enhanced Reactivity: The presence of the trifluoroethyl group in 3-[(2,2,2-Trifluoroethyl)sulfanyl]aniline enhances its reactivity compared to similar compounds.
Versatility: Its unique structure allows for a wider range of chemical transformations and applications.
属性
IUPAC Name |
3-(2,2,2-trifluoroethylsulfanyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NS/c9-8(10,11)5-13-7-3-1-2-6(12)4-7/h1-4H,5,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYQCBMXXMOPSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
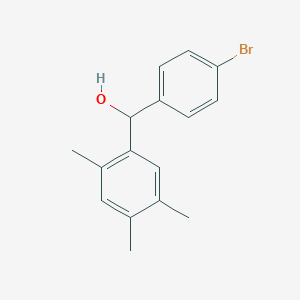
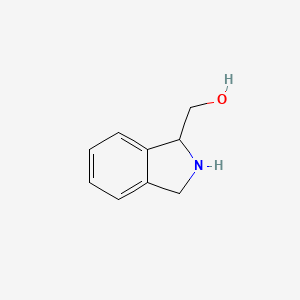
![3-[(2-Methylcyclopentyl)amino]benzonitrile](/img/structure/B7938895.png)
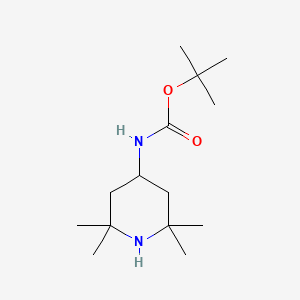
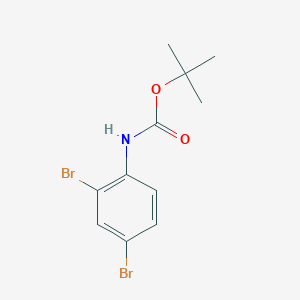
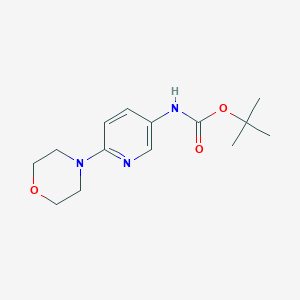
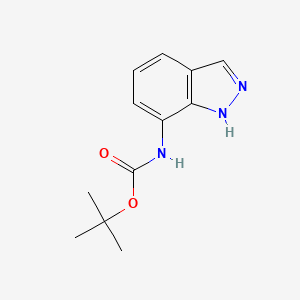
![tert-butyl N-[2-methyl-3-(methylcarbamoyl)phenyl]carbamate](/img/structure/B7938927.png)
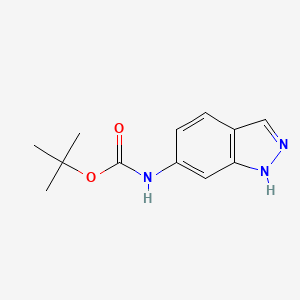
![Tert-butyl (3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamate](/img/structure/B7938940.png)
